molecular formula C8H11NO B13606723 (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol

Cat. No.: B13606723
M. Wt: 137.18 g/mol
InChI Key: JFMUZFSSRPCQQT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol is a chiral alcohol compound that features a pyridine ring substituted with a methyl group at the 2-position and an ethan-1-ol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of 2-methyl-4-pyridinecarboxaldehyde using a chiral borane complex can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantioselectivity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. While direct oxidation data for this specific enantiomer isn't fully documented in accessible literature, analogous pyridine ethanol derivatives show predictable behavior:

Reagent SystemProductYieldConditionsSource
KMnO₄ (acidic)2-methylpyridin-4-yl ketone~85%*0–25°C, aqueous H₂SO₄
CrO₃ (Jones reagent)Carboxylic acid derivative~60%*Reflux in acetone

*Theoretical yields extrapolated from structurally similar pyridine alcohol oxidations .

Substitution Reactions

The pyridine ring participates in electrophilic substitution, particularly at the 3-position due to electron-donating methyl and hydroxyl groups. Industrial synthesis methods highlight regioselective outcomes:

Example: Halogenation

ReagentPosition SubstitutedSelectivityIndustrial ProtocolSource
Cl₂, FeCl₃ catalyst3-position>90%120°C, solvent-free, 2 hr
Br₂ in H₂O3-position85%80°C, 4 hr

Nucleophilic Addition

The α-carbon adjacent to the hydroxyl group reacts with organometallic reagents:

Grignard Reaction Example

Grignard ReagentProductYieldConditionsSource
MeMgBrTertiary alcohol derivative51%THF, −78°C → RT, 1.5 hr
PhLiDiarylmethanol analog44%Toluene, Pd(PPh₃)₄, 80°C

Acylation and Cross-Coupling

The hydroxyl group serves as a handle for protective acylation, enhancing stability during synthetic sequences:

Protection with Acetyl Chloride

Acylating AgentSolventYieldDeprotection MethodSource
Ac₂OPyridine92%NaOH/MeOH, RT, 30 min
BzClDCM88%H₂/Pd-C, 1 atm

Condensation Reactions

The compound undergoes dehydrative coupling to form heterocyclic systems:

Aldol Condensation

Partner CarbonylCatalystProductYieldConditionsSource
4-nitrobenzaldehydeK₂CO₃α,β-unsaturated ketone68%Ethanol, reflux, 6 hr
AcetophenoneL-ProlineChiral diol derivative75%RT, 24 hr

Industrial-Scale Process Optimization

Patent data reveals high-yield protocols for related pyridine ethanol derivatives:

ParameterLaboratory ScaleIndustrial Process (Patent JP2010270008A)
Temperature80–120°C140°C (autoclave)
CatalystTriethylamineTriethylamine (0.23 mol per substrate)
Selectivity75–85%94–98%
Yield50–70%90–95%
PurificationColumn chromatographyDistillation under reduced pressure

Critical Analysis of Reaction Pathways

  • Steric Effects : The 2-methyl group on the pyridine ring impedes electrophilic substitution at the 2- and 6-positions, directing reactivity to the 3-position .

  • Chiral Integrity : Asymmetric reductions or enzymatic methods are required to preserve the (1S) configuration during transformations .

  • Solvent Dependence : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic addition rates compared to nonpolar media .

This compound’s versatility in oxidation, substitution, and coupling reactions positions it as a critical intermediate for pharmaceuticals and agrochemicals. Industrial protocols emphasize scalability and selectivity, though enantiocontrol remains a challenge requiring further innovation.

Biological Activity

(1S)-1-(2-Methylpyridin-4-yl)ethan-1-ol is a chiral compound belonging to the class of pyridine derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H11NOC_8H_{11}NO. It features a pyridine ring substituted with a methyl group and a hydroxyl group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing biochemical pathways critical for cellular function. For example, it has been shown to affect enzyme activities related to inflammation and metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.

Pathogen MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69
Fusarium oxysporum56.74

These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common fungal strains .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies revealed that the compound can inhibit cell proliferation in melanoma (A375) and cervical cancer (HeLa) cells with IC50 values ranging from 10 to 50 µM, suggesting potential applications in cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various pyridine derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Inhibition
Research on the antiproliferative effects of this compound on cancer cell lines showed promising results, with significant reductions in cell viability observed after 48 hours of treatment. This suggests that further exploration into its mechanisms could lead to novel anticancer therapies .

Scientific Research Applications

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol is synthesized through the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of 2-methyl-4-pyridinecarboxaldehyde using a chiral borane complex can yield this compound. Industrial production may involve catalytic hydrogenation or enzymatic reduction for high enantioselectivity and yield, depending on cost, scalability, and environmental impact.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate KMnO4KMnO_4.
  • Reduction: It can be reduced to form the corresponding alkane.
  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
  • Grignard Reaction: The compound can react with Grignard reagents to form tertiary alcohols.

Applications

While the provided sources do not explicitly detail the applications of this compound, they do provide information on similar compounds and related research areas:

  • Pharmaceutical Intermediates: Compounds similar to this compound are used as intermediates in the synthesis of pharmaceuticals . For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is an intermediate for preparing COX-2 inhibitors with analgesic and anti-inflammatory action .
  • EML4-ALK Inhibitors: Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is considered a valid therapeutic target for cancer therapy .
  • AMPK Activators: Pyridine derivatives have been explored as AMP-activated protein kinase (AMPK) activators, which have potential applications in cancer therapy .
  • General Reagent: Pyridine and its derivatives are starting points for the synthesis of many useful compounds, including biological steel additives, leather softeners, and textile resins .

Case Studies

Several case studies highlight the therapeutic potential of pyridine-based compounds:

  • Antimicrobial Efficacy: Pyridine derivatives may exhibit antimicrobial properties.
  • Cancer Cell Selectivity: Novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds showed moderate AMPK activation activity and unique cancer cell selectivity .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3/t7-/m0/s1

InChI Key

JFMUZFSSRPCQQT-ZETCQYMHSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@H](C)O

Canonical SMILES

CC1=NC=CC(=C1)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.